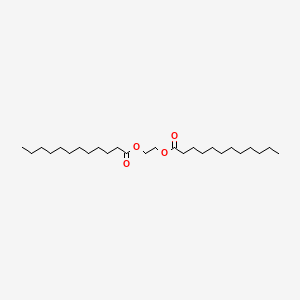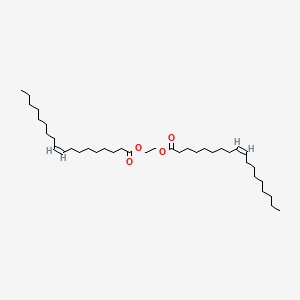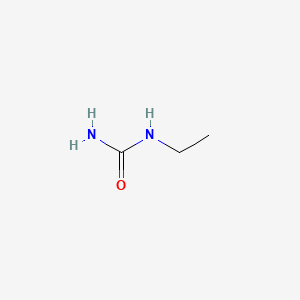
5-Amino-2,3-dimethylphenol
描述
5-Amino-2,3-dimethylphenol: is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Reduction: One common method for preparing 5-Amino-2,3-dimethylphenol involves the nitration of 2,3-dimethylphenol to form 5-nitro-2,3-dimethylphenol, followed by reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Aromatic Amination: Another approach involves the direct amination of 2,3-dimethylphenol using ammonia or amines in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is often employed, where the nitration and reduction steps are carried out in separate reactors. This allows for better control over reaction conditions and product purity.
Continuous Process: For large-scale production, a continuous process may be used, where the reactants are continuously fed into a reactor system, and the product is continuously removed. This method is more efficient and cost-effective for high-volume production.
化学反应分析
Types of Reactions:
Oxidation: 5-Amino-2,3-dimethylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The amino and hydroxyl groups on the benzene ring make this compound susceptible to electrophilic substitution reactions. Halogenation, sulfonation, and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated phenolic compounds.
科学研究应用
Chemistry:
Organic Synthesis: 5-Amino-2,3-dimethylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for synthesizing biologically active molecules.
Biochemical Research: It is used in studies involving enzyme inhibition and protein interactions.
Industry:
Materials Science: this compound is used in the production of polymers and resins, where it imparts specific properties such as thermal stability and resistance to degradation.
Dye and Pigment Industry: It is a precursor for the synthesis of various dyes and pigments used in textiles, inks, and coatings.
作用机制
Molecular Targets: 5-Amino-2,3-dimethylphenol can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
相似化合物的比较
2-Amino-3-methylphenol: Similar structure but with one less methyl group.
4-Amino-2,3-dimethylphenol: Similar structure but with the amino group in a different position.
5-Amino-2-methylphenol: Similar structure but with one less methyl group.
Comparison:
Uniqueness: 5-Amino-2,3-dimethylphenol is unique due to the specific positioning of the amino and methyl groups, which influences its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties compared to its analogs.
属性
IUPAC Name |
5-amino-2,3-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(9)4-8(10)6(5)2/h3-4,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECBUWKXMPCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311046 | |
| Record name | 5-Amino-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90086-90-1 | |
| Record name | 5-Amino-2,3-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90086-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















